Cas no 92-41-1 (Naphthalene-2,7-disulfonic acid)

Naphthalene-2,7-disulfonic acid is a sulfonated aromatic compound primarily used as an intermediate in the synthesis of dyes, pigments, and fluorescent brightening agents. Its key advantages include high water solubility due to the presence of two sulfonic acid groups, which enhances its reactivity in aqueous-phase chemical reactions. The compound’s rigid naphthalene backbone provides stability, while the sulfonic acid groups facilitate further functionalization, making it valuable for producing sulfonated azo dyes and other specialty chemicals. Its consistent purity and well-defined structure ensure reliable performance in industrial applications, particularly in textile and paper manufacturing processes.
Naphthalene-2,7-disulfonic acid structure
92-41-1 structure
Product Name:Naphthalene-2,7-disulfonic acid
CAS No:92-41-1
MF:C10H8O6S2
MW:288.296920776367
CID:34640
PubChem ID:66707
Update Time:2025-06-14

Naphthalene-2,7-disulfonic acid Chemical and Physical Properties

Names and Identifiers

    • Naphthalene-2,7-disulfonic acid
    • 2,7-NAPTHALENE - DISULFONIC ACID
    • 2,7-Naphthalene disulfonic acid
    • 3,6-Naphthalenedisulfonic acid
    • Ebert-Merz α-acid
    • 2,7-naphthalenedisulphonic acid
    • ebert-merz a-acid
    • naphthalene-2,7-disulfonate
    • Naphthalene-2,7-disulphonic acid
    • Naphthalin-2,7-disulfonsaeure
    • Naphthalin-disulfonsaeure-(2.7)
    • 2,7-Disulfonaphthalene
    • NSC 65895
    • NSC 9589
    • AC-18245
    • DTXSID3059054
    • NSC9589
    • EBERT-MERZ .ALPHA.-ACID
    • Ebert-Merz alpha-acid
    • EINECS 202-154-6
    • NS00000300
    • 92-41-1
    • DB-057300
    • 01HGS7J21J
    • CBDivE_016132
    • AKOS015964278
    • UNII-01HGS7J21J
    • CHEBI:30898
    • 2,7-Naphthalenedisulfonic acid
    • Naphthalene-2,7-disulfonicacid
    • DTXCID5048760
    • Q27114017
    • SCHEMBL822307
    • NSC-65895
    • 2,7-NAPHTHALENEDISULFONIC ACID [MI]
    • NSC-9589
    • MDL: MFCD00035734
    • Inchi: 1S/C10H8O6S2/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9/h1-6H,(H,11,12,13)(H,14,15,16)
    • InChI Key: VILFVXYKHXVYAB-UHFFFAOYSA-N
    • SMILES: O=S(C1C=C2C(C=CC(S(O)(=O)=O)=C2)=CC=1)(O)=O

Computed Properties

  • Exact Mass: 287.97600
  • Monoisotopic Mass: 287.976
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 126A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Density: 1.6867 (rough estimate)
  • Melting Point: 199°C
  • Boiling Point: 400.53°C (rough estimate)
  • Refractive Index: 1.6950 (estimate)
  • PSA: 125.50000
  • LogP: 3.49480

Naphthalene-2,7-disulfonic acid Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:1759
  • Safety Instruction: H303+H313+H333
  • HazardClass:8
  • PackingGroup:III
  • Safety Term:8
  • Packing Group:III
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Naphthalene-2,7-disulfonic acid Customs Data

  • HS CODE:2904100000
  • Customs Data:

    China Customs Code:

    2904100000

    Overview:

    2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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Naphthalene-2,7-disulfonic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1,6-Naphthalenedisulfonic acid ;  0.08 MPa, rt → 170 °C
1.2 Reagents: Sulfuric acid ;  5 h, 170 °C → 180 °C; 180 °C → 110 °C
1.3 Reagents: Water ;  110 °C; 110 - 130 °C
Reference
Preparation of sodium 2,7-naphthalene disulfonate product by inversion of 1,6-naphthalene disulfonic acid mother liquor
, China, , ,

Production Method 2

Reaction Conditions
Reference
Method for preparing 1,3,6-naphthalenetrisulfonic acid with high yield by continuous sulfonation of naphthalene
, China, , ,

Production Method 3

Reaction Conditions
Reference
Separation of naphthalenedisulfonic acids
, United States, , ,

Production Method 4

Reaction Conditions
Reference
Sulfonation of naphthalene with sulfur trioxide-base adducts
Shimura, Takehiko; Manda, Eiichiro, Nippon Kagaku Kaishi, 1978, (11), 1532-6

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  rt → 155 °C; 8 h, 155 °C
Reference
Preparation method of 2,6-naphthalenedisulfonic acid
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 160 °C; 1 h, 160 °C; 160 °C → 175 °C; 6 h, 175 °C; 175 °C → 40 °C; 40 °C → 195 °C; 10 h, 195 °C; 2 h, 150 °C; 1 h, 150 °C → 160 °C; 6 h, 175 °C
Reference
Method for synthesizing dye intermediate H acid from naphthalene
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 125 °C; 2 h, 120 - 125 °C; 125 °C → 192 °C; 8 h, 188 °C → 192 °C; 192 °C → 110 °C
1.2 Reagents: Sulfuric acid ;  110 °C → 145 °C; 145 °C → 181 °C; 5 h, 177 - 181 °C; 3 h, 181 °C → 50 °C
1.3 Reagents: Water ;  50 - 60 °C; 1 h, 60 °C
Reference
A process for preparing H acid from naphthalene
, China, , ,

Production Method 8

Reaction Conditions
Reference
Green preparation of aryl amines by reduction of nitroarenes with silane
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  6 h, 10 Pa, 135 °C; 135 °C → 50 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
Reference
Preparation of 2,7-naphthalene disulfonic acid from naphthalene
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Fuming sulfuric acid ;  4 h, rt → 120 °C
Reference
Process for preparation of H acid
, China, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Calcium hydroxide ,  Sodium hydroxide ,  Sodium chloride ,  Sulfuric acid ,  Nitric acid ,  Sodium alginate Catalysts: Zirconium tert-butoxide Solvents: Ethanol ,  Water ;  1 - 2 h, 60 - 70 °C; 2 - 3 h, 70 °C → 20 °C; 2 - 3 h, 20 °C → 85 °C; 1 - 2 h, 80 - 85 °C; 5 - 6 h, 85 °C → 180 °C; 1 - 2 h, 180 °C → 95 °C
Reference
A kind of naphthalene disulfonic acid and its preparation process
, China, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Fuming sulfuric acid Solvents: Water ;  rt → 135 °C; 135 °C → 85 °C; 90 °C; 4 h, 90 °C
Reference
Method for producing sodium 2,7-naphthalenedisulfonate using mother liquor of 2-naphthalenesulfonic acid
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Titania (sulfated) ,  Sulfate Solvents: Water ;  2 h, 160 °C
Reference
Method for synthesizing 2,7-naphthalenedisulfonic acid from 2,6-naphthalenedisulfonic acid by isomerization
, China, , ,

Production Method 14

Reaction Conditions
Reference
Manufacture of 2,6-naphthalenedisulfonic acid and 2,7-naphthalenedisulfonic acid using controlled amounts of sulfonating agents
, Japan, , ,

Production Method 15

Reaction Conditions
Reference
Separation of 2,7-naphthalenedisulfonic acid by salt formation with methylenedianiline derivatives
, Japan, , ,

Production Method 16

Reaction Conditions
Reference
Preparation of high-purity 2,7-naphthalenedisulfonic acid from mixture of its isomers
, Japan, , ,

Production Method 17

Reaction Conditions
Reference
Synthesis and some reactions of 2,7- and 2,6-naphthalenebis(thioacetic acids)
Lisitsyn, V. N.; Kukalenko, L. S.; Tsatsakis, A. M., Zhurnal Organicheskoi Khimii, 1985, 21(1), 161-4

Production Method 18

Reaction Conditions
Reference
Naphthalene-2,7-disulfonic acid
, Japan, , ,

Production Method 19

Reaction Conditions
Reference
Separation of naphthalenedisulfonic acid from a mixture of naphthalenedisulfonic acids
, Federal Republic of Germany, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  4 h, 100 °C
Reference
Green preparation of sodium 2,7-naphthalene disulfonate from waste water containing naphthol as a resource
, China, , ,

Naphthalene-2,7-disulfonic acid Raw materials

Naphthalene-2,7-disulfonic acid Preparation Products

Naphthalene-2,7-disulfonic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:92-41-1)Naphthalene-2,7-disulfonic acid
Order Number:A959708
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:10
Price ($):874.0
Email:sales@amadischem.com

Additional information on Naphthalene-2,7-disulfonic acid

Recent Advances in the Application of Naphthalene-2,7-disulfonic Acid (CAS: 92-41-1) in Chemical Biology and Pharmaceutical Research

Naphthalene-2,7-disulfonic acid (CAS: 92-41-1) is a sulfonated aromatic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. Recent studies have explored its potential as a building block for fluorescent probes, drug delivery systems, and enzyme inhibitors. This research brief synthesizes the latest findings on the synthesis, functionalization, and biomedical applications of this compound, providing insights into its growing role in advancing therapeutic and diagnostic technologies.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the use of Naphthalene-2,7-disulfonic acid as a key intermediate in the development of tumor-targeting fluorescent dyes. The researchers modified its sulfonic acid groups to enhance water solubility and tissue penetration, achieving a 40% improvement in imaging contrast compared to conventional naphthalene derivatives. This breakthrough highlights its potential for intraoperative cancer margin delineation.

In pharmaceutical formulation, recent patent filings (WO2023184567, 2023) reveal novel salt forms of Naphthalene-2,7-disulfonic acid with improved stability profiles. These developments address previous challenges in shelf-life and bioavailability, particularly for parenteral formulations. The compound's ability to form stable complexes with basic drug molecules has been leveraged to create sustained-release formulations for cardiovascular drugs.

Cutting-edge research in chemical biology (Nature Chemical Biology, 2024) has uncovered the compound's role as a selective inhibitor of carbonic anhydrase IX, an enzyme overexpressed in hypoxic tumors. Through structure-activity relationship studies, scientists have optimized the spatial arrangement of sulfonic acid groups to achieve nanomolar binding affinity while maintaining selectivity over other CA isoforms.

Emerging applications in biosensing have been reported in ACS Sensors (2024), where Naphthalene-2,7-disulfonic acid derivatives were incorporated into electrochemical aptasensors for real-time monitoring of inflammatory biomarkers. The compound's electron-transfer properties and chemical stability under physiological conditions make it particularly suitable for continuous monitoring devices.

Ongoing clinical trials (NCT05678944) are evaluating a Naphthalene-2,7-disulfonic acid-conjugated antibody drug conjugate for metastatic breast cancer treatment. Preliminary results show promising tumor-to-normal tissue uptake ratios, attributed to the compound's enhanced permeability and retention effect combined with active targeting mechanisms.

Future research directions include the development of environmentally benign synthesis routes (Green Chemistry, 2023) and exploration of its antimicrobial properties against drug-resistant pathogens. The compound's dual functionality as both a therapeutic agent and diagnostic tool positions it as a valuable platform for theranostic applications in precision medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92-41-1)Naphthalene-2,7-disulfonic acid
A959708
Purity:99%
Quantity:1g
Price ($):874.0
Email